![molecular formula C10H19NO4 B2638346 tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 1932435-72-7](/img/structure/B2638346.png)
tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrahydropyran ring. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: tert-butyl chloroformate, (3R,4S)-3-hydroxytetrahydropyran-4-amine, triethylamine.
Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Procedure: The amine is dissolved in the solvent, followed by the addition of triethylamine. tert-butyl chloroformate is then added dropwise to the reaction mixture, which is stirred for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group, yielding the free amine.
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form a ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids like trifluoroacetic acid or bases like sodium hydroxide are commonly used.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used for oxidation.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products:
Hydrolysis: Free amine and tert-butyl alcohol.
Oxidation: Corresponding ketone or aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate is widely used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine.
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in peptide synthesis and other complex organic syntheses.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. It is also employed in the development of new materials and catalysts.
Mechanism of Action
The primary mechanism of action for tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions. The protecting group can be removed under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine and tert-butyl alcohol.
Comparison with Similar Compounds
- tert-butyl N-[(3R,4S)-3-Fluoro-4-piperidyl]carbamate
- tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
Comparison: While these compounds share the tert-butyl carbamate protecting group, their unique structural differences impart distinct reactivity and applications. For instance, the presence of a fluorine atom in the similar compounds can significantly alter their chemical behavior and biological activity. tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate is unique due to the presence of the tetrahydropyran ring, which provides additional stability and specific reactivity patterns.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC[C@@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
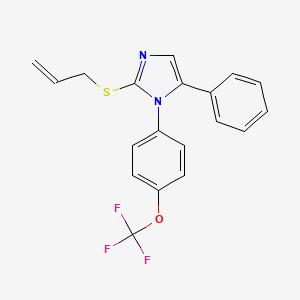
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)
![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)
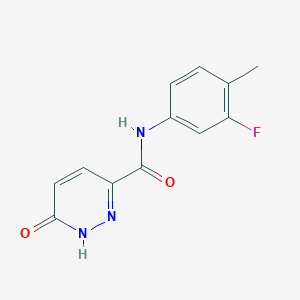
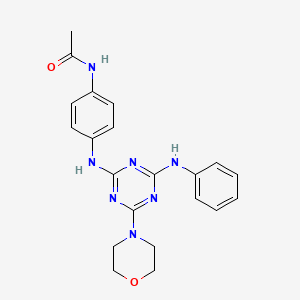
![2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2638276.png)
![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2638279.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
![4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyridine](/img/structure/B2638282.png)
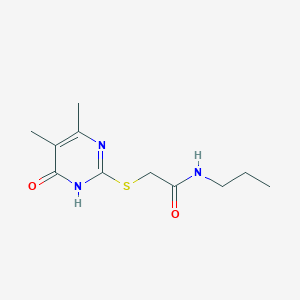
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638284.png)
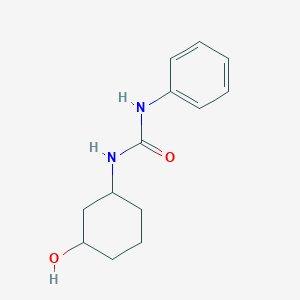
![2-[1-(1,3-Benzodioxol-5-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2638286.png)
